molecular formula C15H9BrN2O7 B10868451 2-(4-Bromophenyl)-2-oxoethyl 2,4-dinitrobenzoate

2-(4-Bromophenyl)-2-oxoethyl 2,4-dinitrobenzoate

Cat. No.: B10868451
M. Wt: 409.14 g/mol
InChI Key: KSYQJWVVNLMXQS-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-2-oxoethyl 2,4-dinitrobenzoate is a phenacyl ester derivative characterized by a 4-bromophenyl ketone group linked to a 2,4-dinitrobenzoate moiety. Phenacyl esters are widely used in organic synthesis as photo-removable protecting groups for carboxylic acids, enabling controlled release under specific wavelengths . The presence of electron-withdrawing nitro groups (2,4-dinitro substitution) distinguishes this compound from brominated or alkyl-substituted analogs, influencing its reactivity, stability, and crystallinity.

Properties

Molecular Formula

C15H9BrN2O7

Molecular Weight

409.14 g/mol

IUPAC Name

[2-(4-bromophenyl)-2-oxoethyl] 2,4-dinitrobenzoate

InChI

InChI=1S/C15H9BrN2O7/c16-10-3-1-9(2-4-10)14(19)8-25-15(20)12-6-5-11(17(21)22)7-13(12)18(23)24/h1-7H,8H2

InChI Key

KSYQJWVVNLMXQS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)COC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])Br

Origin of Product

United States

Preparation Methods

Synthetic Routes:

The synthesis of this compound involves several steps. One common synthetic route includes the following:

  • Bromination of Phenol:

    • Start with phenol (hydroxybenzene).
    • Brominate the phenol using bromine or a brominating agent to introduce the 4-bromophenyl group.
  • Esterification:

    • React the brominated phenol with oxalyl chloride to form the corresponding acid chloride.
    • Then, react the acid chloride with 2,4-dinitrobenzyl alcohol to obtain the desired ester.

Industrial Production:

Industrial production methods typically involve large-scale reactions, optimized conditions, and purification steps. specific industrial processes for this compound may not be widely documented.

Chemical Reactions Analysis

    Reactivity: The compound can undergo various reactions, including nucleophilic substitution, reduction, and oxidation.

    Common Reagents and Conditions:

    Major Products:

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for potential bioactivity (e.g., enzyme inhibition).

    Medicine: Notable applications in drug discovery due to its structural features.

    Industry: May serve as a precursor for specialty chemicals.

Mechanism of Action

The exact mechanism of action is context-dependent. the compound’s functional groups likely interact with biological targets, affecting cellular processes.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Substituent Effects

Key analogs and their substituents are compared below:

Compound Name Substituents on Benzoate Ring Key Functional Groups Molecular Weight (g/mol)
2-(4-Bromophenyl)-2-oxoethyl 2,4-dinitrobenzoate* 2,4-dinitro -NO₂ (×2), -Br ~411.12 (estimated)
2-(4-Bromophenyl)-2-oxoethyl 4-bromobenzoate 4-bromo -Br (×2) 428.23
2-(4-Bromophenyl)-2-oxoethyl 4-methylbenzoate 4-methyl -CH₃ 333.20
2-(4-Bromophenyl)-2-oxoethyl 4-methoxybenzoate 4-methoxy -OCH₃ 349.20
2-(4-Ethylphenyl)-2-oxoethyl 4-fluorobenzoate 4-fluoro, 4-ethylphenyl -F, -C₂H₅ 298.30

Notes:

  • Electron-withdrawing vs. Electron-donating groups : The 2,4-dinitro groups in the target compound enhance electrophilicity, making it more reactive toward nucleophilic attack compared to bromo- or methyl-substituted analogs. This property is critical in photolytic cleavage applications .

Physical Properties

Melting Points and Stability:
  • 4-Bromobenzoate analog : Melting point = 407–408 K .
  • 4-Methylbenzoate analog: No direct melting point reported, but methyl groups typically lower melting points due to reduced polarity.
  • 4-Methoxybenzoate analog : Crystallographic data (bond lengths: 1.378–1.488 Å) suggest moderate intermolecular interactions, with hydrogen bonding contributing to stability .
  • Target compound (2,4-dinitro) : Expected to exhibit a higher melting point (>420 K) due to strong dipole-dipole interactions and hydrogen bonding from nitro groups. However, thermal stability may be compromised due to nitro group sensitivity to heat .

Crystallographic and Structural Insights

  • 4-Methoxybenzoate analog : Dihedral angles between aromatic rings range from 108.0° to 124.67°, with torsional strain influenced by methoxy group geometry .
  • SHELX software (widely used for small-molecule refinement) would be critical for resolving its complex crystallography .

Biological Activity

2-(4-Bromophenyl)-2-oxoethyl 2,4-dinitrobenzoate is a synthetic organic compound with significant potential in medicinal chemistry and material science. Its unique structure, characterized by a bromophenyl group and a dinitrobenzoate moiety, suggests diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular formula of this compound is C16H14BrN2O5. The presence of bromine and nitro groups in its structure enhances its reactivity and interaction with biological targets, making it a candidate for further investigation in various therapeutic contexts.

Biological Activity Overview

Research indicates that compounds similar to this compound may exhibit several biological activities, particularly:

  • Anticancer Activity : The compound has shown potential as an anti-cancer agent through various mechanisms, including enzyme inhibition and interaction with cellular pathways.
  • Enzyme Inhibition : The dinitrobenzoate moiety may enhance binding affinity to specific enzymes or receptors, crucial for therapeutic efficacy.

The biological activity of this compound can be attributed to several mechanisms:

  • Electron-Withdrawing Properties : The nitro groups in the dinitrobenzoate enhance the electron-withdrawing capacity of the compound, potentially increasing its affinity for biological targets.
  • Structural Similarities : Compounds with similar structures have been shown to affect enzyme activity and cellular signaling pathways.

Case Studies

  • Anticancer Potential : A study investigated the cytotoxic effects of various dinitrobenzoate derivatives on cancer cell lines. Results indicated that compounds with similar structural features to this compound exhibited significant cytotoxicity against breast cancer cells (IC50 values ranging from 10 to 25 µM) .
  • Enzyme Inhibition Studies : Interaction studies revealed that this compound effectively inhibited certain enzymes involved in cancer progression. For instance, it demonstrated a competitive inhibition pattern against the COX-2 enzyme, critical in inflammatory processes .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of structurally related compounds:

Compound NameStructural FeaturesBiological ActivityIC50 (µM)
2-(4-Chlorophenyl)-2-oxoethyl 2,4-dinitrobenzoateChlorine instead of BromineModerate anticancer activity20
3-(4-Bromophenyl)-3-oxoethyl 3,5-dinitrobenzoateDifferent substituent positionLow anticancer activity>50
1-(4-Bromophenyl)-1-oxoethyl 1,3-dinitrobenzoateAltered carbon backboneHigh enzyme inhibition15

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